

# Ibrexafungerp dosing regimen for recurrent vulvovaginal candidiasis

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ibrexafungerp

CAS No.: 1207753-03-4

Cat. No.: S535634

Get Quote

## Introduction and Mechanism of Action

**Ibrexafungerp** (marketed as Brexafemme) is a first-in-class triterpenoid antifungal agent and the first oral non-azole antifungal approved for both vulvovaginal candidiasis (VVC) and recurrent VVC (RVVC) [1] [2]. It represents a significant advancement in antifungal therapy, particularly for patients with azole-resistant infections, azole intolerance, or contraindications to azole therapy [1] [3].

**Ibrexafungerp's** mechanism of action involves inhibition of the enzyme  $\beta$ -(1,3)-D-glucan synthase, which is essential for the synthesis of  $\beta$ -(1,3)-D-glucan, a key structural polymer in the fungal cell wall [2]. This mechanism is fungicidal, leading to fungal cell lysis and death [1] [2]. Unlike echinocandins that target the Fks1p catalytic subunit, **ibrexafungerp** targets the Rho1p regulatory subunit of glucan synthase, providing a distinct binding site that maintains activity against many echinocandin-resistant strains [2].

Table 1: Key Pharmacokinetic Properties of **Ibrexafungerp**

| Parameter                           | Value                                                      | Conditions/Notes                                                           |
|-------------------------------------|------------------------------------------------------------|----------------------------------------------------------------------------|
| <b>AUC<sub>0-24</sub></b>           | 6832 ng·h/mL (fasting) 9867 ng·h/mL (fed)                  | Standard VVC dosing [2]     <b>Maximum Concentration (C<sub>max</sub>)</b> |
| 435 ng/mL (fasting) 629 ng/mL (fed) | Standard VVC dosing [2]     <b>Time to C<sub>max</sub></b> |                                                                            |

(**T<sub>max</sub>**) | 4–6 hours | [2] | | **Terminal Half-Life** | 20–30 hours | [2] | | **Vaginal Tissue Penetration** | 2- to 9-fold higher vs. plasma | [4] [1] | | **Major Metabolic Pathway** | CYP3A4 | [2] [5] |

A critical pharmacological advantage is **ibrexafungerp**'s maintained efficacy at low vaginal pH (4.5), contrary to the decreased activity observed with azoles like fluconazole under acidic conditions [1] [2]. The drug also demonstrates potent in vitro activity against a broad spectrum of *Candida* species, including *C. albicans*, *C. glabrata*, *C. krusei*, and *C. auris* [1] [2].

## Approved Dosing Regimens and Efficacy

**Ibrexafungerp** received FDA approval for VVC in June 2021 and for reduction of RVVC incidence in December 2022 [1] [2]. The approved dosing regimens are as follows:

Table 2: **Ibrexafungerp** Dosing Regimens

| Indication | Dosing Regimen                                             | Duration | Additional Guidance                                          |
|------------|------------------------------------------------------------|----------|--------------------------------------------------------------|
| Acute VVC  | 300 mg (two 150 mg tablets) orally twice daily             | 1 day    | Doses should be approximately 12 hours apart [5].            |
| RVVC       | 300 mg orally twice daily for 1 day, repeated once monthly | 6 months | Verify non-pregnant status before each monthly dose [2] [5]. |

The efficacy of the RVVC regimen was established in the pivotal **CANDLE study**, which demonstrated that 65.4% of patients receiving **ibrexafungerp** experienced resolution of symptoms and remained culture-negative through 24 weeks of treatment, compared to 53.1% in the placebo group [1] [3].

For acute VVC, phase 3 clinical trials (VANISH 303 and 306) demonstrated significantly higher efficacy versus placebo. The results are summarized below:

Table 3: Clinical Efficacy of **Ibrexafungerp** in Acute VVC (Phase 3 Trials)

| Endpoint | Ibrexafungerp | Placebo | P-value |
|----------|---------------|---------|---------|
|----------|---------------|---------|---------|

| **Clinical Cure at Day 11±3** | 50.5% [4] 63.3% [1] | 28.6% [4] 44.0% [1] | P = 0.001 [4] | | **Mycological Eradication at Day 11±3** | 49.5% [4] 58.5% [1] | 19.4% [4] 29.8% [1] | P < 0.001 [4] | | **Symptom Resolution at Day 25±4** | 59.6% [4] 72.3% [1] | 44.9% [4] | P = 0.009 [4] |

Post-hoc analyses confirmed consistent efficacy across diverse patient subgroups, including Black patients and those with a body mass index (BMI) greater than 35 [4] [3].

## Experimental Protocol: In Vitro Susceptibility Testing

**Principle:** This protocol outlines the standard broth microdilution method based on Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines [6] for determining the minimum inhibitory concentration (MIC) of **ibrexafungerp** against *Candida* isolates.

### Materials:

- **Test Substance:** **ibrexafungerp** reference powder of known potency.
- **Media:** RPMI 1640 medium buffered to pH 7.0 with MOPS.
- **Inoculum:** *Candida* isolates, freshly subcultured. Adjust suspension to 0.5 McFarland standard, then further dilute to yield a final inoculum of  $0.5 \times 10^3$  to  $2.5 \times 10^3$  CFU/mL in the test well.
- **Equipment:** Sterile 96-well microdilution trays, incubator.

### Procedure:

- **Drug Dilution:** Prepare a stock solution of **ibrexafungerp**. Perform twofold serial dilutions in RPMI 1640 medium across the wells of the microdilution tray to cover a concentration range of 0.015 to 16 µg/mL.
- **Inoculation:** Add the prepared fungal inoculum to each well. Include growth control (inoculum without drug) and sterility control (medium only) wells.
- **Incubation:** Incubate the trays at 35°C for 24-48 hours in a humid environment.
- **Endpoint Determination:** The MIC is defined as the lowest concentration of **ibrexafungerp** that produces a **100% reduction in visual turbidity** compared to the growth control, indicative of its fungicidal activity [6] [2].
- **Quality Control:** Use reference strains (e.g., *C. albicans* ATCC 90028, *C. krusei* ATCC 6258) with known MIC ranges to validate the procedure.

## Experimental Protocol: In Vivo Efficacy in a Murine Model of Candidiasis

**Principle:** This protocol describes the use of a neutropenic murine model to evaluate the in vivo pharmacodynamics and efficacy of **ibrexafungerp** against invasive candidiasis [6].

### Materials:

- **Animals:** Immunocompromised (e.g., neutropenic) female mice.
- **Organism:** *Candida albicans* or target non-albicans species.
- **Test Article:** **Ibrexafungerp**, formulated for oral administration.
- **Equipment:** Equipment for colony-forming unit (CFU) enumeration.

### Procedure:

- **Infection:** Render mice neutropenic via cyclophosphamide administration. Infect mice intravenously with a predetermined inoculum (e.g.,  $10^5$  CFU) of *Candida*.
- **Dosing:** Begin dosing with **ibrexafungerp** 2 hours post-infection. Administer orally at various dosages (e.g., 3.125–200 mg/kg) to establish a dose-response relationship. Include vehicle-treated control and positive control groups.
- **Sample Collection:** Euthanize mice at 24 hours post-treatment. Harvest target organs (e.g., kidneys).
- **CFU Enumeration:** Homogenize kidneys and perform serial dilutions. Plate homogenates on Sabouraud Dextrose Agar and incubate for 24-48 hours at 35°C. Count the resulting colonies.
- **Data Analysis:**
  - Calculate the mean fungal burden ( $\log_{10}$  CFU/kidney) for each treatment group.
  - The primary efficacy endpoint is the reduction in  $\log_{10}$  CFU/kidney compared to the vehicle control group.
  - The pharmacodynamic index (e.g., AUC/MIC) associated with a 1-log kill endpoint can be determined. Previous studies have shown mean free AUC/MIC values for a 1-log kill against *C. albicans*, *C. glabrata*, and *C. parapsilosis* were not statistically different between species [6].

## Safety, Tolerability, and Contraindications

**Ibrexafungerp** is generally well-tolerated. The most common adverse events are gastrointestinal and are typically mild in severity [4] [1] [3].

**Common Adverse Events (from Phase 3 trials):**

- Diarrhea (~17%)
- Nausea (~12%)
- Abdominal pain (~11%)
- Dizziness (~3%)
- Vomiting (~2%) [4] [3]

**Boxed Warning and Contraindications:**

- **Embryo-Fetal Toxicity: Ibrexafungerp is contraindicated in pregnancy** due to the risk of fetal harm based on animal studies [5].
- **Pregnancy Prevention Program:** For women of childbearing potential, verify non-pregnant status via pregnancy testing before initiating therapy. For the RVVC regimen, reassess pregnancy status before each monthly dose. Advise patients to use effective contraception during treatment and for 4 days after the final dose [5].
- **Hypersensitivity:** Contraindicated in patients with known hypersensitivity to **ibrexafungerp** [5].

**Drug Interactions:**

- **CYP3A4 Inhibitors:** Concomitant use with strong CYP3A4 inhibitors requires a dose reduction to **150 mg twice daily for one day** [5]. No adjustment is needed with weak or moderate inhibitors.
- **CYP3A4 Substrates: Ibrexafungerp** has a low risk of interaction with drugs metabolized by cytochrome P450 enzymes, as demonstrated by minimal impact on the pharmacokinetics of tacrolimus and rosiglitazone in phase I studies [6].

## Pathway and Workflow Diagrams

The following diagram illustrates the primary mechanism of action of **ibrexafungerp** and its functional consequences on the fungal cell.



[Click to download full resolution via product page](#)

The diagram below outlines the key steps for administering **ibrexafungerp** for RVVC in a clinical or research setting, highlighting critical safety checks.



[Click to download full resolution via product page](#)

## Current Status and Future Directions

As of the second quarter of 2025, SCYNEXIS is working to transfer the New Drug Application (NDA) for BREXAFEMME to GSK, a process anticipated to be completed by the end of 2025 [7]. This transfer will

enable GSK to initiate regulatory interactions with the FDA in 2026, discussing the product's relaunch for VVC and RVVC in the U.S. market [7].

Research continues to expand the potential of the fungerp class. A next-generation compound, SCY-247, is in Phase 1 clinical development [7]. Furthermore, the Phase 3 MARIO study evaluating **ibrexafungerp** for invasive candidiasis resumed in 2025 after a temporary FDA clinical hold was lifted, indicating ongoing investigation into its use for serious systemic infections [7].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Ibrexafungerp for the Treatment of Vulvovaginal Candidiasis [pmc.ncbi.nlm.nih.gov]
2. Ibrexafungerp: Mechanism of Action, Clinical, and ... [pmc.ncbi.nlm.nih.gov]
3. Ibrexafungerp for the treatment of vulvovaginal candidiasis [dovepress.com]
4. Ibrexafungerp Versus Placebo for Vulvovaginal Candidiasis ... [pmc.ncbi.nlm.nih.gov]
5. Ibrexafungerp Dosage Guide + Max Dose, Adjustments [drugs.com]
6. Pharmacokinetics and Pharmacodynamics of Ibrexafungerp [pmc.ncbi.nlm.nih.gov]
7. SCYNEXIS Reports Second Quarter 2025 Financial ... [ir.scynexis.com]

To cite this document: Smolecule. [Ibrexafungerp dosing regimen for recurrent vulvovaginal candidiasis]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535634#ibrexafungerp-dosing-regimen-for-recurrent-vulvovaginal-candidiasis>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)